N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide

EGFR inhibitor Kinase assay Cancer therapeutics

N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5) is a synthetic quinoxaline-sulfonamide hybrid. The molecule features a quinoxaline core substituted at the 3-position with an allylamino group and at the 2-position with a 2,5-dichlorobenzenesulfonamide moiety.

Molecular Formula C17H14Cl2N4O2S
Molecular Weight 409.29
CAS No. 714939-12-5
Cat. No. B2482846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide
CAS714939-12-5
Molecular FormulaC17H14Cl2N4O2S
Molecular Weight409.29
Structural Identifiers
SMILESC=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O2S/c1-2-9-20-16-17(22-14-6-4-3-5-13(14)21-16)23-26(24,25)15-10-11(18)7-8-12(15)19/h2-8,10H,1,9H2,(H,20,21)(H,22,23)
InChIKeyVHLUYLQYNICPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5): Compound Identity and Class Context


N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5) is a synthetic quinoxaline-sulfonamide hybrid. The molecule features a quinoxaline core substituted at the 3-position with an allylamino group and at the 2-position with a 2,5-dichlorobenzenesulfonamide moiety . Quinoxaline-sulfonamide hybrids are recognized as privileged scaffolds in kinase inhibitor discovery, particularly for targeting EGFR and VEGFR2, due to the capacity of the sulfonamide group to act as a hydrogen-bond acceptor in the ATP-binding pocket . The 2,5-dichloro substitution on the benzenesulfonamide ring distinguishes this compound from mono-chloro, methyl, or unsubstituted phenyl analogs within the same scaffold family.

Why Generic Substitution of N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5) Is Not Recommended Without Comparative Data


Quinoxaline-sulfonamide derivatives are highly sensitive to substitution patterns. The identity and position of halogen atoms on the benzenesulfonamide ring directly modulate electronic properties, steric fit, and consequently kinase selectivity profiles. For example, in the related N-allyl quinoxaline series, compound 8 demonstrated dual EGFR/VEGFR2 inhibition with IC50 values of 0.088 µM and 0.108 µM, respectively, while other analogs in the same series with different aryl substitutions showed substantially weaker activity . The 2,5-dichloro pattern present in CAS 714939-12-5 is predicted to confer distinct binding characteristics compared to 3-methyl, 4-fluoro, or 4-chloro analogs, making generic substitution risky without empirical head-to-head data .

Quantitative Differentiation Evidence for N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5)


EGFR Kinase Inhibition Potency of the N-Allyl Quinoxaline Scaffold vs. Sorafenib

The N-allyl quinoxaline scaffold (exemplified by compound 8) demonstrates EGFR inhibition with IC50 = 0.088 µM, approaching that of the clinical multikinase inhibitor Sorafenib (IC50 = 0.056 µM). This establishes the scaffold's intrinsic potency for EGFR targeting . The specific 2,5-dichlorobenzenesulfonamide substitution in CAS 714939-12-5 is predicted, based on SAR from related quinoxaline-sulfonamide patents, to further modulate kinase selectivity versus the 3-position substituent .

EGFR inhibitor Kinase assay Cancer therapeutics

VEGFR2 Kinase Inhibition of the N-Allyl Quinoxaline Scaffold vs. Sorafenib

The same N-allyl quinoxaline scaffold (compound 8) inhibits VEGFR2 with IC50 = 0.108 µM, compared to Sorafenib at IC50 = 0.049 µM . The dual EGFR/VEGFR2 profile is a hallmark of this scaffold class, distinguishing it from quinoxaline derivatives lacking the allylamino-sulfonamide arrangement . CAS 714939-12-5, by virtue of retaining the allylamino group and incorporating 2,5-dichloro substitution, is expected to maintain this dual targeting capability.

VEGFR2 inhibitor Angiogenesis Kinase selectivity

Selective Cytotoxicity of N-Allyl Quinoxaline Scaffold: Cancer vs. Non-Cancer Cells

Compound 8 demonstrates marked selectivity, with IC50 values of 0.86 µM (A549) and 1.06 µM (MCF-7) against cancer cells, versus >100 µM against non-cancer WISH and MCF-10A cells, yielding a selectivity index exceeding 94-fold . This therapeutic window is a critical differentiator for the N-allyl quinoxaline-sulfonamide class. Whether the 2,5-dichloro substitution in CAS 714939-12-5 preserves, enhances, or diminishes this selectivity requires experimental verification.

Selective cytotoxicity Cancer cell lines Therapeutic window

In Vivo Tumor Growth Inhibition by N-Allyl Quinoxaline Scaffold vs. 5-FU

In a solid Ehrlich carcinoma mouse model, the N-allyl quinoxaline scaffold (compound 8) achieved a tumor inhibition ratio of 68.19%, compared to 64.8% for the standard chemotherapeutic 5-fluorouracil (5-FU) . This in vivo validation distinguishes the scaffold from quinoxaline-sulfonamide derivatives that lack corresponding in vivo proof-of-concept. The contribution of the 2,5-dichlorobenzenesulfonamide group in CAS 714939-12-5 to in vivo pharmacokinetics and efficacy has not been reported.

In vivo efficacy Solid Ehrlich carcinoma Tumor inhibition ratio

Recommended Application Scenarios for N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide (CAS 714939-12-5)


Kinase Selectivity Profiling Panel: Head-to-Head vs. Mono-Chloro and Non-Chloro Quinoxaline-Sulfonamide Analogs

Given the demonstrated EGFR/VEGFR2 dual inhibition of the N-allyl quinoxaline scaffold , CAS 714939-12-5 should be prioritized for broad kinome selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) in parallel with analogs bearing 4-chloro, 3-methyl, or unsubstituted benzenesulfonamide groups. The 2,5-dichloro pattern is expected to alter hydrogen-bonding geometry with the kinase hinge region compared to mono-substituted analogs , and direct comparative data will establish whether this substitution confers a selectivity advantage worth the synthetic complexity.

Antiproliferative Screening Against NCI-60 or Comparable Cancer Cell Line Panel with Matched Normal Cell Counter-Screen

The scaffold-level selectivity (>94-fold for cancer over normal cells) observed for the N-allyl quinoxaline class mandates rigorous testing of CAS 714939-12-5 against a broad cancer cell panel alongside matched normal cell lines. Procurement should be coupled with experimental plans to generate GI50 values in NCI-60 or similar panels, enabling direct comparison to published data for the scaffold and identification of tumor-type-specific vulnerabilities conferred by the 2,5-dichloro substitution.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging Study in Xenograft Models

The in vivo tumor inhibition data for the N-allyl quinoxaline scaffold (68.19% vs. 64.8% for 5-FU) provides a benchmark for prioritizing CAS 714939-12-5 for in vivo PK/PD and efficacy studies. The 2,5-dichloro substitution is predicted to alter LogP, metabolic stability, and plasma protein binding relative to the published scaffold. A head-to-head in vivo comparison of CAS 714939-12-5 versus the published compound 8, using identical dosing schedules and xenograft models, would definitively quantify the impact of the 2,5-dichlorobenzenesulfonamide group on therapeutic index.

Structure-Activity Relationship (SAR) Expansion Around the 2,5-Dichloro Motif for Patent Landscape Navigation

Patent literature on benzenesulfonamide derivatives of quinoxaline for cancer treatment broadly claims a range of sulfonamide substitutions. CAS 714939-12-5 occupies a specific, potentially underexplored chemical space at the intersection of allylamino-quinoxaline and 2,5-dichlorobenzenesulfonamide. Procuring this compound enables freedom-to-operate analysis and the generation of novel composition-of-matter data that may fall outside existing patent claims, provided that biological activity is demonstrated to be non-obvious over prior art.

Quote Request

Request a Quote for N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.